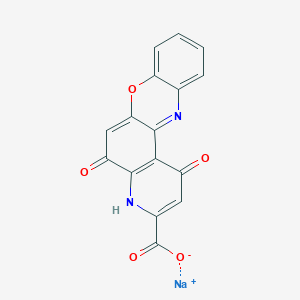

Pirenoxine sódico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La morfina-6-glucurónido es un metabolito de fase II de la morfina, un opioide utilizado para tratar el dolor agudo y crónico. Se forma mediante la conjugación de la morfina con ácido glucurónico, que es una vía metabólica principal para la morfina . La morfina-6-glucurónido es conocida por sus efectos analgésicos, que son más potentes que los de la morfina misma . puede acumularse a niveles tóxicos en individuos con insuficiencia renal .

Aplicaciones Científicas De Investigación

La morfina-6-glucurónido tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología. Se estudia por sus propiedades analgésicas y su posible uso como fármaco para el manejo del dolor . La investigación ha demostrado que la morfina-6-glucurónido puede tener menos efectos adversos en comparación con la morfina, lo que la convierte en un candidato para la analgesia postoperatoria y otras terapias para el manejo del dolor . Además, se utiliza en estudios farmacocinéticos para comprender el metabolismo y la eliminación de la morfina en el cuerpo .

Mecanismo De Acción

La morfina-6-glucurónido ejerce sus efectos principalmente actuando sobre el receptor opioide mu, similar a la morfina . Tiene una afinidad ligeramente mayor por el receptor opioide delta y una afinidad menor por el receptor opioide kappa en comparación con la morfina . Se cree que los efectos analgésicos de la morfina-6-glucurónido se deben a su interacción con estos receptores opioides, que están involucrados en la modulación de las señales del dolor en el sistema nervioso central . El mecanismo de depresión respiratoria del compuesto implica una reducción en la capacidad de respuesta de los centros respiratorios del tronco encefálico a los aumentos en la tensión de dióxido de carbono .

Análisis Bioquímico

Biochemical Properties

Pirenoxine Sodium interacts with selenite or calcium ions that have been proven as factors leading to the formation of lens cataract . It reduces the cloudiness of the lens solution containing calcium by 38% and reduced the cloudiness of the selenite solution by 11% .

Cellular Effects

Pirenoxine Sodium, with its strong antioxidant properties, has demonstrated beneficial effects on lens opacity from in vitro and in vivo models . It has been shown to cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .

Molecular Mechanism

The molecular mechanism of Pirenoxine Sodium involves interactions with selenite or calcium ions . The mechanism of selenium-induced cataratogenesis is attributed to decreased calcium-ATPase activity and increased calcium-induced proteolysis .

Dosage Effects in Animal Models

In animal models, Pirenoxine Sodium has demonstrated hypoglycemic effects in a dose-dependent manner

Metabolic Pathways

It is known to interfere with lens glucose metabolism mediated by AR in the polyol pathway via NADPH oxidation, resulting in inhibition of sorbitol synthesis and a reduction of further osmotic damage .

Transport and Distribution

Given its role in interacting with selenite or calcium ions, it may be distributed wherever these ions are present .

Subcellular Localization

Given its role in interacting with selenite or calcium ions, it may be localized wherever these ions are present .

Métodos De Preparación

La morfina-6-glucurónido se sintetiza a partir de la morfina mediante un proceso llamado glucuronidación. Esto implica la enzima UDP-glucuronosiltransferasa 2B7 (UGT2B7), que cataliza la transferencia de ácido glucurónico a la morfina . La ruta sintética normalmente implica el uso de derivados de ácido glucurónico y condiciones de reacción específicas para asegurar la formación del enlace glucurónido . Los métodos de producción industrial a menudo implican el uso de enzimas recombinantes para facilitar el proceso de glucuronidación .

Análisis De Reacciones Químicas

La morfina-6-glucurónido principalmente sufre reacciones metabólicas en lugar de reacciones químicas en un entorno de laboratorio. Se forma mediante la glucuronidación de la morfina, que implica la adición de una unidad de ácido glucurónico a la molécula de morfina . Esta reacción es catalizada por la enzima UDP-glucuronosiltransferasa 2B7 (UGT2B7) . El producto principal de esta reacción es la morfina-6-glucurónido, que tiene potentes efectos analgésicos .

Comparación Con Compuestos Similares

La morfina-6-glucurónido a menudo se compara con la morfina y la morfina-3-glucurónido. Mientras que la morfina-3-glucurónido es un metabolito inactivo sin efectos analgésicos, la morfina-6-glucurónido es un analgésico potente . La morfina-6-glucurónido también es más hidrofílica que la morfina, lo que afecta su capacidad para cruzar la barrera hematoencefálica . Esto hace que la morfina-6-glucurónido sea un analgésico más atractivo para ciertas aplicaciones, ya que puede tener menos efectos secundarios en el sistema nervioso central en comparación con la morfina . Otros compuestos similares incluyen codeína-6-glucurónido e hidromorfona-3-glucurónido, que también son metabolitos de los fármacos opioides .

Actividad Biológica

Pirenoxine sodium, a derivative of pirenoxine, is primarily recognized for its role in ophthalmology, particularly in the treatment of cataracts. This article explores the biological activity of pirenoxine sodium, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Pirenoxine (1-hydroxy-5-oxo-5H-pyrido-[3,2-a]-phenoxazine-3-carboxylic acid) is known for its antioxidant properties and ability to inhibit lens opacification. The sodium salt form enhances its solubility and bioavailability for topical applications. The primary mechanism of action involves:

- Inhibition of oxidative stress : Pirenoxine reduces oxidative damage in the lens caused by reactive oxygen species (ROS) and other oxidative agents.

- Prevention of protein denaturation : It stabilizes lens proteins, preventing aggregation that leads to cataract formation.

- Modulation of inflammatory responses : Pirenoxine exhibits anti-inflammatory effects by inhibiting the oxidative catabolism of arachidonic acid, which decreases prostaglandin synthesis .

Therapeutic Applications

Pirenoxine sodium is primarily utilized in the following contexts:

- Cataract treatment : It is used topically to prevent or slow the progression of cataracts by reducing lens opacity and improving visual acuity.

- Ocular inflammation : The compound is effective against inflammatory conditions such as uveitis and conjunctivitis due to its anti-inflammatory properties .

In Vivo Studies

Numerous studies have demonstrated the efficacy of pirenoxine sodium in various animal models:

-

Cataract Prevention :

- In a study involving guinea pig lenses, pirenoxine significantly reduced lipid peroxidation and prevented turbidity induced by UV radiation .

- A controlled study showed that pirenoxine eye drops effectively preserved visual acuity in patients with senile cataracts over an observation period ranging from 8 months to 2 years .

- Inflammation Models :

In Vitro Studies

Research has also highlighted the compound's protective effects against oxidative stress:

- UV Radiation Protection : Pirenoxine at concentrations as low as 0.03 µM delayed turbidity formation in cultured corneal cells exposed to UV-B radiation .

- Calcium-Induced Opacification : It was shown to inhibit calcium-induced degradation of lens proteins, suggesting a protective role against cataractogenesis .

Summary of Key Findings

| Study Type | Condition | Key Findings |

|---|---|---|

| In Vivo | Cataract Prevention | Reduced lens opacity and improved visual acuity; effective over long-term use. |

| In Vivo | Inflammation | Comparable anti-inflammatory effects to diclofenac; reduced hyperemia and cellularity. |

| In Vitro | UV Protection | Delayed turbidity formation under UV exposure; effective at low concentrations. |

| In Vitro | Calcium-Induced Damage | Prevented degradation of lens proteins; protective against cataract development. |

Propiedades

Número CAS |

51410-30-1 |

|---|---|

Fórmula molecular |

C16H8N2NaO5 |

Peso molecular |

331.23 g/mol |

Nombre IUPAC |

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate |

InChI |

InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22); |

Clave InChI |

RGHHPSKBKRXNPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |

SMILES isomérico |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na] |

Key on ui other cas no. |

51410-30-1 |

Números CAS relacionados |

1043-21-6 (Parent) |

Sinónimos |

PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.